Cas no 68803-59-8 (Phenol,2-[[3-chloro-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-(1,1-dimethylethyl)-6-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-)
68803-59-8 structure
Product Name:Phenol,2-[[3-chloro-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-(1,1-dimethylethyl)-6-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
Número CAS:68803-59-8
MF:C32H41ClO3
Megavatios:509.11914896965
CID:392574
Update Time:2024-01-29
Phenol,2-[[3-chloro-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-(1,1-dimethylethyl)-6-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Propiedades químicas y físicas
Nombre e identificación
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- Phenol,2-[[3-chloro-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-(1,1-dimethylethyl)-6-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
- Phenol, 2-[[3-chloro-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-(1,1-dimethylethyl)-6-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
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- Renchi: 1S/C32H41ClO3/c1-30(2,3)23-10-11-27(34)19(14-23)12-20-15-24(31(4,5)6)16-21(28(20)35)13-22-17-25(32(7,8)9)18-26(33)29(22)36/h10-11,14-18,34-36H,12-13H2,1-9H3
- Clave inchi: YVUSPKXDQQMYRQ-UHFFFAOYSA-N
- Sonrisas: C1(O)=C(CC2=CC(C(C)(C)C)=CC=C2O)C=C(C(C)(C)C)C=C1CC1=CC(C(C)(C)C)=CC(Cl)=C1O
Propiedades experimentales
- Denso: 1.117±0.06 g/cm3(Predicted)
- Punto de fusión: 212 °C(Solv: acetic acid (64-19-7); water (7732-18-5))
- Punto de ebullición: 586.7±45.0 °C(Predicted)
- PKA: 8.69±0.48(Predicted)
Phenol,2-[[3-chloro-5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-(1,1-dimethylethyl)-6-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Literatura relevante
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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